C15H30ClNO4
Description
Fatty Acid β-Oxidation and Mitochondrial Transport
The oxidation of fatty acids within mitochondria requires the carnitine shuttle system to transport acyl groups across the impermeable inner mitochondrial membrane. Octanoyl carnitine hydrochloride participates in this process as a medium-chain acylcarnitine, enabling the translocation of octanoyl moieties into the mitochondrial matrix. The shuttle mechanism involves three key steps:
- Carnitine palmitoyltransferase 1 (CPT1) converts cytosolic octanoyl-CoA to octanoylcarnitine at the outer mitochondrial membrane.
- Carnitine:acylcarnitine translocase (CACT) facilitates the exchange of octanoylcarnitine for free carnitine across the inner membrane.
- Carnitine palmitoyltransferase 2 (CPT2) reconverts octanoylcarnitine to octanoyl-CoA within the matrix, where β-oxidation proceeds.
Unlike long-chain acylcarnitines, octanoyl carnitine’s medium-chain structure (8 carbons) allows partial bypass of CPT1 regulation in certain tissues, enabling rapid energy production during high metabolic demand. β-Oxidation of octanoyl-CoA yields acetyl-CoA, NADH, and FADH₂, which feed into the tricarboxylic acid (TCA) cycle and electron transport chain. Each cycle shortens the acyl chain by two carbons, producing ATP equivalents through substrate-level phosphorylation and oxidative phosphorylation.
Table 1: Key Enzymes in Octanoyl Carnitine Metabolism
| Enzyme | Localization | Function |
|---|---|---|
| CPT1 | Outer mitochondrial membrane | Converts acyl-CoA to acylcarnitine |
| CACT | Inner mitochondrial membrane | Transports acylcarnitine into matrix |
| CPT2 | Mitochondrial matrix | Regenerates acyl-CoA from acylcarnitine |
| Acyl-CoA dehydrogenase | Mitochondrial matrix | Initiates β-oxidation via dehydrogenation |
Medium-Chain Fatty Acid Metabolism and Carnitine Shuttle Dynamics
Medium-chain fatty acids (MCFAs; 6–12 carbons) exhibit distinct metabolic pathways compared to long-chain counterparts. Octanoyl carnitine hydrochloride serves as the primary carrier for octanoate (C8:0), a dietary MCFA abundant in coconut oil and breast milk. Tissue-specific studies reveal divergent dependencies on the carnitine shuttle:
- Liver and kidney : Directly oxidize free octanoate without carnitine mediation due to mitochondrial permeability to MCFAs.
- Heart and skeletal muscle : Require carnitine-dependent transport, as MCFA oxidation in these tissues is strictly regulated by CPT1 activity.
This dichotomy underscores the liver’s role as the primary site of MCFA catabolism, where unregulated β-oxidation generates ketone bodies (e.g., β-hydroxybutyrate) during fasting. In contrast, cardiac and skeletal muscles rely on octanoyl carnitine to sustain energy production under conditions of limited glucose availability.
Figure 1: Tissue-Specific Oxidation of Octanoyl Carnitine
(A conceptual diagram comparing hepatic vs. muscular metabolism of MCFAs, highlighting carnitine shuttle involvement in muscle.)
Peroxisomal Oxidation of Very-Long-Chain Fatty Acids
Peroxisomes oxidize very-long-chain fatty acids (VLCFAs; ≥20 carbons) to produce octanoyl-CoA, which is subsequently conjugated to carnitine for mitochondrial import. The enzyme carnitine octanoyltransferase (CROT) catalyzes this conversion, enabling the final oxidation of peroxisomal products in mitochondria. Disruptions in this pathway, as seen in peroxisomal disorders (e.g., Zellweger syndrome), lead to octanoyl carnitine accumulation and systemic energy deficits.
Clinically, elevated octanoyl carnitine levels in plasma are biomarkers for:
Properties
CAS No. |
14919-35-8 |
|---|---|
Molecular Formula |
C15H30ClNO4 |
Molecular Weight |
323.85 g/mol |
IUPAC Name |
3-octanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H |
InChI Key |
MYMFUYYXIJGKKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Appearance |
Assay:≥98%A crystalline solid |
Related CAS |
3671-77-0 (Parent) |
Synonyms |
3-Carboxy-N,N,N-trimethyl-2-[(1-oxooctyl)oxy]-1-propanaminium Chloride; (+/-)-Octanoylcarnitine Chloride; (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride; Octanoyl Carnitine Hydrochloride; Octanoyl-dl-carnitine Hydrochloride; Octanoylcarnitine |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of L-Carnitine with Octanoyl Chloride
The most widely reported method involves the direct acylation of L-carnitine hydrochloride with octanoyl chloride in the presence of a catalyst. A representative protocol from EP2216321A1 demonstrates the following steps:
-
Reagent Preparation :
-
L-Carnitine.HCl (20.0 g) and mono-chloroacetic acid (25.3 g) are heated to 70°C until fully melted.
-
The mixture is cooled to 50°C, and gaseous HCl (24 g) is introduced under controlled conditions.
-
-
Acylation :
-
Octanoyl chloride (22.0 g) is added dropwise over 30 minutes, followed by heating to 70°C for 3 hours.
-
-
Precipitation and Purification :
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Isopropanol (30.8 g) and ethyl acetate (104.5 g) are added to precipitate the product.
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The solid is filtered, washed with a 1:2.7 isopropanol/ethyl acetate mixture, and dried under vacuum.
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This method yields 25.4 g of octanoyl carnitine hydrochloride (81.1% yield) with a melting point of 178–181°C. The reaction’s efficiency is attributed to the use of mono-chloroacetic acid as a proton donor, which facilitates the acylation process.
Alternative Synthesis via Thionyl Chloride Activation
For laboratories lacking octanoyl chloride, Sigma-Aldrich’s protocol recommends generating the acid chloride in situ using thionyl chloride (SOCl₂):
-
Acid Chloride Formation :
-
Octanoic acid is refluxed with SOCl₂ (1.2 equivalents) at 60°C for 2 hours.
-
Excess SOCl₂ is removed under reduced pressure.
-
-
Coupling with L-Carnitine :
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L-Carnitine hydrochloride is added to the acid chloride in anhydrous dichloromethane.
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The reaction proceeds at room temperature for 12 hours.
-
-
Workup :
-
The product is extracted using ion-exchange chromatography (Dowex 1×8 resin) to isolate the inner salt.
-
This approach avoids stoichiometric HCl gas but requires careful handling of SOCl₂ due to its corrosive nature.
Optimization of Reaction Parameters
Concentration and Stoichiometry
Optimal reagent concentrations have been empirically determined:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| L-Carnitine.HCl | 1.2–1.4 mol/L | Maximizes substrate availability |
| Octanoyl Chloride | 1.6–1.85 mol/L | Reduces side reactions |
| Gaseous HCl | 3.25–3.75 mol/L | Accelerates acylation |
| Reaction Temperature | 70–80°C | Balances kinetics and decomposition |
Deviations beyond these ranges result in incomplete reactions or hydrolysis of the acid chloride.
Solvent Systems
-
Polar Protic Solvents : Isopropanol/ethyl acetate mixtures (1:2.7 v/v) are preferred for precipitation due to their low solubility for acylcarnitines.
-
Aprotic Solvents : Dichloromethane or acetonitrile enhance reaction rates in thionyl chloride-mediated syntheses.
Purification Techniques
Liquid-Liquid Partitioning
A method from PubMed employs isopropanol/HCl/heptane (4:1:12 v/v) to isolate octanoyl[³H]carnitine with 91% recovery and <1% carnitine contamination. This technique is advantageous for radioactive labeling but requires precise phase separation.
Recrystallization
Recrystallization in isopropanol/ethyl acetate (1:2.7) at 0°C yields octanoyl carnitine hydrochloride with >99% purity, as confirmed by NMR.
Column Chromatography
Sigma-Aldrich’s protocol uses silica gel chromatography (eluent: chloroform/methanol/ammonium hydroxide, 65:25:4) to remove unreacted L-carnitine, achieving 98% purity.
Analytical Validation
Nuclear Magnetic Resonance (NMR)
¹H-NMR (500 MHz, DMSO-d₆) of octanoyl carnitine hydrochloride shows characteristic peaks:
-
δ 0.85 (t, 3H, terminal CH₃)
-
δ 1.25 (m, 8H, -(CH₂)₆-)
-
δ 3.12 (s, 9H, N⁺(CH₃)₃)
-
δ 5.45 (m, 1H, ester linkage)
Hydrophilic Interaction Liquid Chromatography (HILIC/MS)
LC/MS analysis on an Ascentis® Express OH5 column (50 mM ammonium acetate/acetonitrile gradient) resolves octanoyl carnitine at m/z 288.2156 ([M+H]⁺) with a retention time of 6.2 minutes.
Applications of Prepared Octanoyl Carnitine Hydrochloride
Scientific Research Applications
Fatty Acid Oxidation Studies
Octanoyl carnitine acts as a substrate for fatty acid oxidation (FAO) in mitochondrial preparations. It facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, thereby contributing to ATP production. In isolated rat muscle mitochondria, octanoyl carnitine has been shown to influence the oxidation rates of various branched-chain keto acids, highlighting its role in metabolic pathways .
Mitochondrial Respiration Studies
In research involving cardiac fibers, octanoyl carnitine is used alongside malate to assess mitochondrial respiration rates under varying concentrations of ADP. This application is crucial for understanding how different substrates affect mitochondrial function and energy production .
Metabolic Pathway Investigations
Recent studies have identified carnitine octanoyltransferase as a key enzyme in the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA within mammalian cells. This pathway is particularly relevant in glucose-starved conditions, where octanoyl carnitine serves as a vital carbon source for cellular metabolism .
Lipid Metabolism Intermediates
As an acylcarnitine, octanoyl carnitine plays a critical role as an intermediate in lipid metabolism. It is involved in the transport of fatty acids across mitochondrial membranes and assists in the removal of excess short- and medium-chain fatty acids from cells .
Case Study 1: Effects on Glucose-Starved Cells
A study published in December 2022 investigated the effects of exogenous acetyl-L-carnitine on U87MG glioma cells under glucose-limited conditions. It was found that octanoyl carnitine significantly contributed to intracellular acetyl-CoA pools, enhancing fatty acid biosynthesis without compromising mitochondrial oxidative phosphorylation .
Case Study 2: Mitochondrial Function in Heart Disease
Research examining the impact of octanoyl carnitine on isolated rat cardiac fibers demonstrated its potential to improve mitochondrial respiration rates, suggesting therapeutic implications for conditions such as heart disease where energy metabolism is impaired .
Summary Table of Applications
Mechanism of Action
Octanoyl-carnitine facilitates the transport of fatty acids into the mitochondria by forming a complex with carnitine acyltransferase enzymes. This complex is then transported across the mitochondrial membrane, where the fatty acid is released and undergoes β-oxidation to produce acetyl-CoA, a key molecule in energy production . The primary molecular targets are the carnitine acyltransferase enzymes, and the pathway involves the conversion of fatty acids into acetyl-CoA within the mitochondria .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acylcarnitines
Key Differences and Research Findings
Metabolic Pathways: C8 (Octanoyl): Primarily oxidized in peroxisomes via CROT, unlike longer-chain acylcarnitines (C16, C18:1), which require mitochondrial CPT1/2 . C2 (Acetyl): Involved in acetyl-CoA shuttling and neurotransmitter synthesis, with higher baseline plasma concentrations (5.0–73.4 µmol/L vs. C8’s 0.0–0.32 µmol/L) .
Clinical Relevance: C8 Elevation: Pathognomonic for MCADD, whereas C16 and C18:1 accumulations correlate with long-chain fatty acid oxidation defects (e.g., CPT2 deficiency) . C18:1 (Oleoyl): Elevated in chronic kidney disease, linked to cardiovascular mortality due to impaired lipid metabolism .
Enzymatic Specificity :
- CROT shows specificity for medium-chain acyl groups (C6–C10), while CRAT and CPT1/2 target shorter (C2) and longer (≥C16) chains, respectively .
Analytical Applications: Octanoyl carnitine is used as a certified reference material (e.g., 0.5 mL ampules at 6–64 µg/mL) for metabolic profiling, similar to acetyl and decanoyl carnitines .
Biological Activity
Octanoyl carnitine hydrochloride, also known as octanoyl-dl-carnitine hydrochloride, is a significant derivative of carnitine that plays a crucial role in lipid metabolism. This article delves into its biological activity, focusing on its metabolic pathways, enzymatic interactions, and clinical implications.
Overview of Octanoyl Carnitine Hydrochloride
Octanoyl carnitine is formed through the esterification of L-carnitine with octanoyl chloride, resulting in a compound that facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation. This process is vital for energy production and is particularly relevant in metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and glutaric aciduria type II .
Metabolic Pathways
Octanoyl carnitine participates in several metabolic pathways:
- Fatty Acid Transport : It shuttles fatty acids across mitochondrial membranes, enabling their breakdown for energy.
- β-Oxidation : The compound is involved in the β-oxidation pathway, where fatty acids are converted to acetyl-CoA, a key substrate for energy production .
- Enzymatic Interactions : It interacts with various enzymes, notably carnitine octanoyltransferase (CROT), which catalyzes the transfer of acyl groups from acyl-CoA to carnitine, facilitating the export of medium- and long-chain acyl-CoA from peroxisomes to mitochondria .
Enzymatic Activity
The enzymatic activity associated with octanoyl carnitine is critical for its biological function. Key enzymes include:
Research indicates that octanoyl carnitine enhances the oxidation of branched-chain 2-oxo acids in muscle mitochondria, suggesting its role in optimizing substrate utilization during energy metabolism.
Clinical Implications
Octanoyl carnitine has been studied for its potential therapeutic applications:
- Metabolic Disorders : It is particularly relevant in conditions like MCADD, where impaired fatty acid oxidation leads to hypoglycemia and metabolic crises. Supplementation with octanoyl carnitine may help manage these conditions by improving fatty acid metabolism .
- Vascular Health : Studies have linked increased levels of CROT and octanoyl carnitine to vascular calcification processes, indicating a potential role in cardiovascular health and disease management .
Case Studies and Research Findings
Several studies have highlighted the biological activity of octanoyl carnitine:
- Study on Energy Metabolism : A study demonstrated that exogenous octanoyl carnitine significantly increased intracellular acetyl-CoA pools in glucose-limited U87MG glioma cells, suggesting its potential use in enhancing energy metabolism under nutrient-limited conditions .
- Role in MCADD : Research indicated that patients with MCADD showed elevated levels of octanoyl carnitine, emphasizing its importance as a biomarker for metabolic assessment and management strategies .
- Vascular Calcification : An investigation into human coronary artery smooth muscle cells found that increased expression of CROT was associated with enhanced fatty acid metabolism and mitochondrial dysfunction, linking octanoyl carnitine to vascular health issues .
Q & A
Q. What analytical methods are validated for quantifying octanoyl carnitine hydrochloride in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key parameters include:
- Ionization mode : Electrospray ionization (ESI) in positive mode for enhanced detection of carnitine esters.
- Column selection : Reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
- Internal standards : Stable isotope-labeled analogs (e.g., deuterated octanoyl carnitine) to correct for matrix effects . Method validation should follow FDA/ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. What protocols ensure reproducibility in synthesizing octanoyl carnitine hydrochloride?
- Reaction conditions : Acylation of L-carnitine with octanoyl chloride in anhydrous methanol at 4°C for 24 hours to minimize side reactions.
- Purification : Column chromatography (silica gel, chloroform/methanol) followed by recrystallization in ethanol/ether.
- Characterization : NMR (¹H and ¹³C) for structural confirmation and HPLC for purity (>98%). Detailed experimental steps must be documented to enable replication, per Beilstein Journal guidelines .
Q. How should researchers handle and store octanoyl carnitine hydrochloride to maintain stability?
- Storage : Lyophilized powder at −80°C under inert gas (argon) to prevent hydrolysis.
- In-solution stability : Prepare fresh solutions in PBS (pH 7.4) and use within 4 hours. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What mechanisms underlie octanoyl carnitine hydrochloride’s role in mitochondrial β-oxidation, and how are these validated experimentally?
- Mechanism : Octanoyl carnitine facilitates the transport of octanoate into mitochondria via the carnitine shuttle (CPT1/CPT2 enzymes).
- Validation models :
- In vitro : Isotope tracing (¹⁴C-labeled octanoate) in isolated rat liver mitochondria to track β-oxidation rates .
- In vivo : Knockout mouse models (e.g., CPT2-deficient) to assess metabolic rescue by exogenous carnitine supplementation .
Q. How can contradictory pharmacokinetic data for octanoyl carnitine hydrochloride across studies be resolved?
- Variables to standardize :
- Dosage route : Intravenous vs. oral administration alters bioavailability due to first-pass metabolism.
- Analytical sensitivity : Cross-validate LC-MS/MS parameters between labs using shared reference standards (e.g., TRC O238000) .
- Meta-analysis : Apply mixed-effects models to account for interspecies variability (e.g., human vs. rodent clearance rates) .
Q. What in vitro and in vivo models best capture octanoyl carnitine’s therapeutic potential in metabolic disorders?
- In vitro : Primary hepatocyte cultures treated with palmitate to induce lipotoxicity; measure reductions in lipid accumulation via Oil Red O staining .
- In vivo : High-fat diet-induced obese mice, with endpoints including respiratory quotient (via indirect calorimetry) and hepatic ATP levels .
Q. How do structural modifications of octanoyl carnitine hydrochloride affect its interaction with OCTN2 transporters?
- Approach : Synthesize analogs (e.g., deuterated or methylated derivatives) and compare uptake kinetics in OCTN2-transfected HEK293 cells.
- Key metrics : (affinity) and (transport capacity) derived from Michaelis-Menten plots .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in octanoyl carnitine studies?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- Outlier handling : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates .
Q. How can researchers differentiate artifact signals from true octanoyl carnitine peaks in complex biological samples?
- Strategies :
- Blank subtraction : Compare chromatograms from analyte-free matrices.
- High-resolution MS : Use Orbitrap or Q-TOF systems to resolve isobaric interferences (e.g., ) .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling octanoyl carnitine hydrochloride in laboratory settings?
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
- Spill management : Neutralize with sodium bicarbonate, then collect with absorbent material. Avoid aqueous release due to ecotoxicity risks .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
